3-Methyl-4-(4-T-butylphenyl)benzoic acid
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Overview
Description
3-Methyl-4-(4-T-butylphenyl)benzoic acid is an organic compound with the molecular formula C18H20O2 It is a derivative of benzoic acid, featuring a tert-butyl group and a methyl group attached to the phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(4-T-butylphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-tert-butylbenzaldehyde and 3-methylbenzoic acid.
Grignard Reaction: The 4-tert-butylbenzaldehyde undergoes a Grignard reaction with methylmagnesium bromide to form 4-tert-butylphenylmethanol.
Oxidation: The resulting alcohol is then oxidized to 4-tert-butylbenzaldehyde using an oxidizing agent such as pyridinium chlorochromate.
Friedel-Crafts Acylation: The 4-tert-butylbenzaldehyde is subjected to Friedel-Crafts acylation with 3-methylbenzoic acid in the presence of a Lewis acid catalyst like aluminum chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-(4-T-butylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones or carboxylate derivatives.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-Methyl-4-(4-T-butylphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-4-(4-T-butylphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl and methyl groups can influence its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylbenzoic acid: Lacks the methyl group, resulting in different chemical and physical properties.
3-Methylbenzoic acid: Lacks the tert-butyl group, affecting its reactivity and applications.
4-tert-Butylphenylacetic acid: Similar structure but with an acetic acid group instead of a benzoic acid group.
Uniqueness
3-Methyl-4-(4-T-butylphenyl)benzoic acid is unique due to the combination of both tert-butyl and methyl groups on the phenyl rings, which imparts distinct steric and electronic effects. These effects can influence its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Biological Activity
3-Methyl-4-(4-T-butylphenyl)benzoic acid (CAS No. 1261923-72-1) is an aromatic carboxylic acid that has garnered attention for its potential biological activities. This compound features a benzoic acid core with a methyl group at the meta position and a tert-butyl group at the para position, which significantly influence its chemical behavior and biological interactions. This article explores the biological activity of this compound, including its mechanism of action, effects on cellular processes, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C18H20O2. The structural configuration contributes to its unique steric and electronic properties, which are essential for its biological activity. The presence of bulky substituents affects its solubility, stability, and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives can inhibit the growth of various bacteria and fungi. While specific data on this compound's antimicrobial efficacy are sparse, it is reasonable to infer similar activities based on related compounds .
Anticancer Potential
Preliminary investigations suggest that this compound may possess anticancer properties. Compounds with similar structures have shown promise in inducing cytotoxic effects in cancer cell lines. For example, derivatives of benzoic acids have been tested for their ability to inhibit proliferation in various cancer cell lines.
Case Studies
- Cell Line Studies : In vitro studies using NIH3T3 cells have indicated that certain benzoic acid derivatives can induce apoptosis at specific concentrations, suggesting potential therapeutic applications in cancer treatment .
- Animal Models : Research involving animal models has shown that higher doses of structurally similar compounds can lead to significant changes in metabolic processes and enzyme activity, highlighting the importance of dosage in therapeutic contexts.
Data Tables
Properties
IUPAC Name |
4-(4-tert-butylphenyl)-3-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-12-11-14(17(19)20)7-10-16(12)13-5-8-15(9-6-13)18(2,3)4/h5-11H,1-4H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKGRFBQUHRTHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80690584 |
Source
|
Record name | 4'-tert-Butyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261923-72-1 |
Source
|
Record name | 4'-tert-Butyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80690584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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